molecular formula C21H17BrN4OS B12049585 3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477332-95-9

3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Katalognummer: B12049585
CAS-Nummer: 477332-95-9
Molekulargewicht: 453.4 g/mol
InChI-Schlüssel: JJYDEDZLMOLEMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-(4-Bromophenyl)-5-((3-Methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as the target compound) is a triazolyl pyridine derivative with the molecular formula C₂₁H₁₇BrN₄OS (monoisotopic mass: 452.0306 Da) . Its structure comprises:

  • A 4-bromophenyl group at the 4-position of the triazole ring.
  • A 3-methoxybenzylthio substituent at the 5-position of the triazole.
  • A pyridine ring linked to the triazole core.

This scaffold is common in medicinal chemistry due to the triazole ring's metabolic stability and the pyridine moiety's role in enhancing bioavailability.

Eigenschaften

CAS-Nummer

477332-95-9

Molekularformel

C21H17BrN4OS

Molekulargewicht

453.4 g/mol

IUPAC-Name

3-[4-(4-bromophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17BrN4OS/c1-27-19-6-2-4-15(12-19)14-28-21-25-24-20(16-5-3-11-23-13-16)26(21)18-9-7-17(22)8-10-18/h2-13H,14H2,1H3

InChI-Schlüssel

JJYDEDZLMOLEMZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the bromophenyl and methoxybenzylthio groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Analyse Chemischer Reaktionen

3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The triazole ring can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and methoxybenzylthio groups may enhance the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate key signaling pathways involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the 5-Position of the Triazole Ring

The 5-((aryl/alkyl)thio) substituent is a critical modulator of physicochemical and biological properties. Below is a comparative analysis of analogs with variations in this position:

Table 1: Substituent-Based Comparison
Compound Name Substituent (5-position) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Data Source
Target Compound 3-Methoxybenzylthio C₂₁H₁₇BrN₄OS 453.36 Not reported
3-(4-(4-Bromophenyl)-5-((3-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 3-Fluorobenzylthio C₂₀H₁₄BrFN₄S 441.32 Not reported
4-(4-(4-Bromophenyl)-5-((4-tert-Butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 4-tert-Butylbenzylthio C₂₄H₂₄BrN₄S 505.44 Not reported
3-(4-(4-Bromophenyl)-5-((4-Nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 4-Nitrobenzylthio C₂₀H₁₄BrN₅O₂S 468.33 Not reported
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-Fluorobenzylthio C₂₀H₁₄FN₄S 377.41 146–148

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The 4-tert-butylbenzylthio group in increases molecular weight and hydrophobicity (XlogP = ~4.5), compared to the smaller 3-fluorobenzylthio substituent in .

Key Observations :

  • Yield Variability : The lower yield (53%) for the nitro-substituted analog in may reflect steric hindrance from the bulky nitro group, whereas the high yield (95%) for the thiophene-containing analog in suggests favorable reactivity of iodobenzyl derivatives.
  • Solvent Systems: Reactions in DMF (e.g., ) often require palladium catalysts for coupling, while 1-propanol (e.g., ) is used for simpler alkylation steps.

Physicochemical and Computational Properties

Computational analyses highlight differences in drug-likeness parameters.

Table 3: Calculated Properties of Selected Analogs
Compound Name Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) XlogP Reference
Target Compound 5 5 85.4 ~3.5*
3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 6 5 115 4.5
4-(5-((2-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 4 4 85.4 3.2

Key Observations :

  • Polar Surface Area (PSA) : The nitro-substituted analog in has a higher PSA (115 Ų), suggesting improved solubility compared to the target compound (85.4 Ų).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.